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molecular formula C12H9FN4 B8804549 2-(3-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine

2-(3-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine

Cat. No. B8804549
M. Wt: 228.22 g/mol
InChI Key: AFJXDMHLQVUTPC-UHFFFAOYSA-N
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Patent
US08410117B2

Procedure details

2-Bromo-1-(3-fluorophenyl)ethanone (10.9 g, 50 mmol) was added to a solution of 2,4-diaminopyrimidine (3.70 g, 34 mmol) in acetone (185 ml), and the mixture was heated to reflux for 6 h. The cooled suspension was filtered and the precipitate was washed with acetone (50 ml). The solid was re-suspended in water (35 ml) and NH4OHaq. (25%, 50 ml), then it was collected over a glass fiber paper and the filtrate was washed with H2O (75 ml). After drying under vacuum, the product was obtained (5.56 g, 72%) as a yellow solid.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=1)=O.[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[CH:16]=[CH:15][N:14]=1>CC(C)=O>[F:11][C:7]1[CH:6]=[C:5]([C:3]2[N:12]=[C:13]3[N:18]=[C:17]([NH2:19])[CH:16]=[CH:15][N:14]3[CH:2]=2)[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)F
Name
Quantity
3.7 g
Type
reactant
Smiles
NC1=NC=CC(=N1)N
Name
Quantity
185 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The cooled suspension was filtered
WASH
Type
WASH
Details
the precipitate was washed with acetone (50 ml)
CUSTOM
Type
CUSTOM
Details
(25%, 50 ml), then it was collected over a glass fiber paper
WASH
Type
WASH
Details
the filtrate was washed with H2O (75 ml)
CUSTOM
Type
CUSTOM
Details
After drying under vacuum
CUSTOM
Type
CUSTOM
Details
the product was obtained (5.56 g, 72%) as a yellow solid

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1)C=1N=C2N(C=CC(=N2)N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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